molecular formula C15H23NO3 B1202895 (2S)-1-(2,5-dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol

(2S)-1-(2,5-dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol

Cat. No. B1202895
M. Wt: 265.35 g/mol
InChI Key: HVMGGHDPXHODHE-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(2,5-xylyloxy)-3-morpholinopropan-2-ol is a member of morpholines. It derives from a propan-2-ol.

Scientific Research Applications

Conformational Analysis in Different Environments

The compound's crystal structures, including its derivatives, were characterized through X-ray diffraction analysis. These studies provide insights into the compound's conformational behavior under various conditions, which is crucial for understanding its chemical properties and potential applications (Nitek et al., 2020).

Reaction with Secondary Amines

The compound reacts with secondary amines like morpholine and piperidine, forming products with distinct crystal structures. This reactivity is important in synthetic chemistry for creating new compounds with potential applications in various fields (Mugnoli et al., 1980).

Synthesis of 1-Benzothiophen-2-amines

The compound plays a role in the synthesis of 1-benzothiophen-2-amines, which are key intermediates in the production of certain pharmaceuticals like Raloxifene and its analogs. These syntheses are vital for the development of new drugs (Petrov et al., 2015).

Use in Synthesis of Heterocyclic Scaffolds

The compound's derivatives are used as designer substrates in the synthesis of important heterocyclic scaffolds. This application is significant in medicinal chemistry for creating diverse biologically active compounds (Pandey et al., 2012).

Synthesis of New Benzofuro(2,3-c)pyrazol-3(1H)-ones

The compound is utilized in the synthesis of new benzofuro(2,3-c)pyrazol-3(1H)-ones, highlighting its role in creating novel organic compounds with potential applications in various industries (Hogale et al., 1995).

Role in the Synthesis of HIV-1 Non-nucleoside Reverse Transcriptase Inhibitor

The compound is instrumental in the synthesis of DPC 963, an HIV-1 non-nucleoside reverse transcriptase inhibitor. This showcases its importance in the development of antiviral therapies (Kauffman et al., 2000).

Synthesis and Biological Properties

The compound's derivatives have been synthesized and studied for their anticonvulsive and cholinolytic activities, underscoring its potential in the development of new therapeutic agents (Papoyan et al., 2011).

Antibacterial Screening and DNA Cleavage

The compound has been investigated for its antibacterial properties and DNA cleavage potential, indicating its potential applications in antibacterial therapy and genetic studies (Mali et al., 2019).

Inhibitors of Src Kinase Activity

Derivatives of the compound have been optimized as potent inhibitors of Src kinase activity, which is relevant in cancer research and therapy (Boschelli et al., 2001).

properties

Product Name

(2S)-1-(2,5-dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

(2S)-1-(2,5-dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol

InChI

InChI=1S/C15H23NO3/c1-12-3-4-13(2)15(9-12)19-11-14(17)10-16-5-7-18-8-6-16/h3-4,9,14,17H,5-8,10-11H2,1-2H3/t14-/m0/s1

InChI Key

HVMGGHDPXHODHE-AWEZNQCLSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)OC[C@H](CN2CCOCC2)O

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(CN2CCOCC2)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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